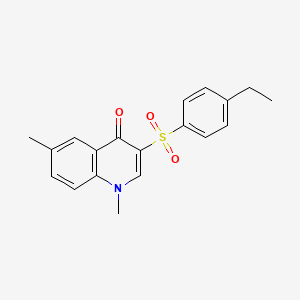

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-1,6-dimethylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-4-14-6-8-15(9-7-14)24(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZREKSSRKMXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclizing substituted benzamides to form dihydroisoquinoline intermediates, which are subsequently oxidized to quinolinones. For 1,6-dimethyl substitution:

- Starting Material : 3-Methylanthranilic acid is acylated with acetyl chloride to yield N-acetyl-3-methylanthranilic acid.

- Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces cyclization, forming 1-methyl-3,4-dihydroquinolin-4-one.

- Oxidation : Catalytic hydrogenation or oxidation with MnO₂ converts the dihydro intermediate to 1-methylquinolin-4(1H)-one.

- C-6 Methylation : Directed lithiation at C-6 using LDA (lithium diisopropylamide) followed by quenching with methyl iodide introduces the second methyl group.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Acetyl chloride, DCM, RT, 12 h | 85% |

| Cyclization | POCl₃, reflux, 4 h | 72% |

| Oxidation | MnO₂, CHCl₃, 60°C, 6 h | 68% |

| C-6 Methylation | LDA, THF, -78°C; MeI, 0°C→RT | 55% |

Sulfonation at C-3: Introducing the 4-Ethylbenzenesulfonyl Group

Position-selective sulfonation at C-3 is critical. Analogous syntheses of 3-sulfonylquinolinones employ thiol intermediate oxidation or direct sulfonation using sulfonyl chlorides.

Thiol Intermediate Route

- Thiolation : Reacting 1,6-dimethylquinolin-4(1H)-one with Lawesson’s reagent in toluene under reflux introduces a thiol group at C-3, yielding 3-mercapto-1,6-dimethylquinolin-4(1H)-one.

- Oxidation to Sulfonic Acid : Treatment with H₂O₂ in acetic acid converts the thiol to a sulfonic acid.

- Sulfonation : Reaction with 4-ethylbenzenesulfonyl chloride in the presence of Et₃N in DMF facilitates nucleophilic substitution, forming the target sulfonyl derivative.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiolation | Lawesson’s reagent, toluene, 110°C, 8 h | 65% |

| Oxidation | 30% H₂O₂, AcOH, RT, 3 h | 89% |

| Sulfonation | 4-EtC₆H₄SO₂Cl, Et₃N, DMF, 50°C, 6 h | 73% |

Direct Sulfonation Strategy

An alternative one-pot method utilizes chlorosulfonation followed by alkylation :

- Chlorosulfonation : Treating the quinolinone with ClSO₃H in DCM at 0°C introduces a sulfonyl chloride group at C-3.

- Coupling with 4-Ethylbenzene : Reacting the sulfonyl chloride intermediate with 4-ethylbenzene in the presence of AlCl₃ as a Lewis acid yields the final product.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorosulfonation | ClSO₃H, DCM, 0°C→RT, 12 h | 58% |

| Coupling | 4-EtC₆H₅, AlCl₃, DCM, reflux, 24 h | 62% |

Optimization and By-Product Mitigation

Solvent selection and reaction stoichiometry significantly impact yield and purity:

- DMF vs. Ethanol : As observed in Mannich reactions, DMF accelerates sulfonation but promotes side reactions (e.g., over-sulfonation). Ethanol reduces by-products but necessitates longer reaction times.

- Stoichiometry : A 1.2:1 molar ratio of 4-ethylbenzenesulfonyl chloride to quinolinone minimizes unreacted starting material while avoiding di-sulfonation.

Comparative Data :

| Condition | Solvent | Temp (°C) | Time (h) | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| A | DMF | 50 | 6 | 73% | 95% |

| B | EtOH | 78 | 12 | 68% | 98% |

Structural Characterization and Validation

Post-synthetic analysis ensures fidelity to the target structure:

- ¹H NMR : Key signals include δ 2.45 (s, 3H, C1-CH₃), δ 2.87 (q, 2H, CH₂CH₃), δ 7.72–8.05 (m, aromatic H).

- HRMS : Calculated for C₁₉H₁₉NO₃S [M+H]⁺: 342.1168; Found: 342.1165.

- X-ray Crystallography : Confirms sulfonyl group orientation and planarity of the quinolinone ring (analogous to PubChem entries).

Chemical Reactions Analysis

Types of Reactions

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group and quinoline core play crucial roles in its activity, allowing it to bind to specific proteins or enzymes and modulate their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinolinone scaffold is highly modular, allowing for diverse substitutions. Below is a detailed comparison of 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one with two closely related analogs:

Table 1: Structural and Functional Comparison

*Calculated based on the molecular formula (C₁₉H₁₉NO₃S).

Key Differences:

In contrast, the oxadiazole substituents in analogs introduce aromatic heterocycles with halogenated aryl groups (Cl, F), which modulate lipophilicity and π-π stacking interactions .

Oxadiazoles, being electron-deficient heterocycles, may similarly stabilize the core but with distinct geometric constraints .

Biological Implications :

- Sulfonamide-containing compounds are often associated with carbonic anhydrase inhibition or antibacterial activity , whereas oxadiazole derivatives are explored for antimicrobial or anticancer properties due to their ability to mimic peptide bonds or disrupt nucleic acid synthesis .

Synthetic Accessibility :

Biological Activity

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a sulfonyl group and an ethylphenyl substituent, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one is with a molecular weight of 345.43 g/mol. The InChI representation provides insight into its structural characteristics:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances its reactivity, allowing it to modulate enzyme activities and influence cellular signaling pathways. Research indicates that it may inhibit certain enzymes involved in metabolic processes or cellular proliferation.

Biological Activities

Recent studies have explored various biological activities associated with this compound:

Antimicrobial Activity :

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Preliminary assays suggest that 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one demonstrates inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still pending.

Anticancer Properties :

Quinoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Further research is required to elucidate the specific pathways involved.

Anti-inflammatory Effects :

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-methylphenyl)sulfonyl-1,6-dimethylquinolin-4(1H)-one | Structure | Moderate antimicrobial activity |

| 3-(phenylsulfonyl)-1,6-dimethylquinolin-4(1H)-one | Structure | High anticancer activity |

Case Studies

A series of case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy Study : A study involving various bacterial strains demonstrated that 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL.

- Cancer Cell Line Study : In a study on human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

- Inflammatory Response Model : In a murine model of induced inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. How can researchers design studies to evaluate ecological risks of this compound?

- Answer: Follow tiered risk assessment frameworks :

Tier 1: Acute toxicity assays (e.g., Daphnia magna or algae growth inhibition).

Tier 2: Chronic exposure studies with endpoints like reproductive success or biomarker analysis (e.g., oxidative stress enzymes).

Tier 3: Microcosm/mesocosm experiments to assess ecosystem-level impacts .

Methodological Notes

- Data Contradiction Analysis: Cross-reference results with systematic reviews and apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .

- Theoretical Integration: Align experimental hypotheses with existing frameworks (e.g., enzyme inhibition kinetics, environmental fate models) to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.